ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-chloro-2-[(2,5-dimethoxyphenyl)hydrazinylidene]acetate
- Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
- Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]propanoate
Uniqueness
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H15ClN2O2 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11+ |
InChI Key |
ZXOBUTGZFHUQNN-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)C)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl |
Origin of Product |
United States |
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